Dual Topoisomerase I/II Inhibition Potency with Comparable Efficacy to TAS-103
XR11576 potently inhibits purified topoisomerase I and IIα, demonstrating similar potency for both enzymes [1]. In comparative in vivo tumor models, the efficacy of XR11576 was at least comparable to that of TAS-103, a benchmark dual topoisomerase I/II inhibitor [2].
| Evidence Dimension | In vivo antitumor efficacy |
|---|---|
| Target Compound Data | Marked efficacy against H69/P and H69/LX4 small cell lung cancer, MC26 and HT29 colon carcinomas following i.v. and p.o. administration |
| Comparator Or Baseline | TAS-103 (dual Topo I/II inhibitor) |
| Quantified Difference | Efficacy of XR11576 was at least comparable to that of TAS-103 |
| Conditions | Murine tumor models; H69/P (sensitive) and H69/LX4 (multidrug-resistant) small cell lung cancer; MC26 and HT29 colon carcinomas |
Why This Matters
This head-to-head comparison validates XR11576 as a potent dual inhibitor with in vivo efficacy on par with a well-characterized clinical candidate, providing a reliable benchmark for further experimental studies.
- [1] Mistry P, Stewart AJ, Dangerfield W, Baker M, Liddle C, Bootle D, Kofler B, Laurie D, Denny WA, Baguley B, Charlton PA. In vitro and in vivo characterization of XR11576, a novel, orally active, dual inhibitor of topoisomerase I and II. Anticancer Drugs. 2002 Jan;13(1):15-28. View Source
- [2] Mistry P, Stewart AJ, Dangerfield W, Baker M, Liddle C, Bootle D, Kofler B, Laurie D, Denny WA, Baguley B, Charlton PA. In vitro and in vivo characterization of XR11576, a novel, orally active, dual inhibitor of topoisomerase I and II. Anticancer Drugs. 2002 Jan;13(1):15-28. View Source
